5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
The synthesis of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another approach is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis techniques, which are efficient and environmentally friendly .
Analyse Chemischer Reaktionen
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . For example, the oxidation of propargylamines to oximes followed by intramolecular cyclization can produce a series of isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid makes it a valuable compound for drug discovery and development .
Wirkmechanismus
The mechanism of action of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, which mediate their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as 3-(benzyloxy)isoxazole-5-carboxylic acid methyl ester and 3,5-bis(3ʹ-indolyl)isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which can impart different biological activities and properties .
Eigenschaften
Molekularformel |
C24H19NO5 |
---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
5-[3,5-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-24(27)22-14-23(30-25-22)19-11-20(28-15-17-7-3-1-4-8-17)13-21(12-19)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,26,27) |
InChI-Schlüssel |
YDZXESQRTLXKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=CC(=NO3)C(=O)O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.